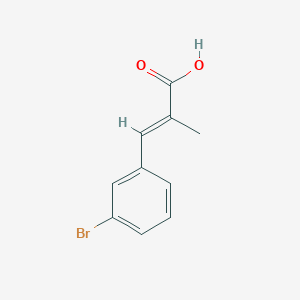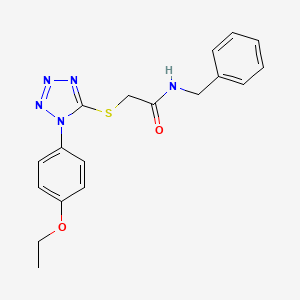
3-(3-Bromophenyl)-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-2-methylacrylic acid is an organic compound with a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-methylacrylic acid can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-methylacrylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-phenyl-2-methylacrylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-phenyl-2-methylacrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-2-methylacrylic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-methylacrylic acid: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness
3-(3-Bromophenyl)-2-methylacrylic acid is unique due to the specific positioning of the bromine atom and the acrylic acid moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
(E)-3-(3-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
Clé InChI |
OGRUHQXSAHUXOT-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=CC=C1)Br)/C(=O)O |
SMILES canonique |
CC(=CC1=CC(=CC=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)


![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)



![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)

